molecular formula C8H3BrF3NO B13426607 2-[Bromo(difluoro)methyl]-6-fluoro-1,3-benzoxazole

2-[Bromo(difluoro)methyl]-6-fluoro-1,3-benzoxazole

Cat. No.: B13426607
M. Wt: 266.01 g/mol
InChI Key: AEJOFJKMNOQFOX-UHFFFAOYSA-N
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Description

2-[Bromo(difluoro)methyl]-6-fluoro-1,3-benzoxazole is an organic compound that belongs to the class of benzoxazoles This compound is characterized by the presence of a bromo(difluoro)methyl group and a fluoro substituent on the benzoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-bromo-6-fluorobenzaldehyde with difluorocarbene sources under specific conditions . The reaction is usually carried out in the presence of a base such as potassium hydroxide (KOH) and a solvent like tetrahydrofuran (THF) at low temperatures .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[Bromo(difluoro)methyl]-6-fluoro-1,3-benzoxazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzoxazoles, while coupling reactions can produce larger, more complex molecules.

Scientific Research Applications

2-[Bromo(difluoro)methyl]-6-fluoro-1,3-benzoxazole has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-[Bromo(difluoro)methyl]-6-fluoro-1,3-benzoxazole exerts its effects is not fully understood. it is known to interact with specific molecular targets, such as enzymes, through its bromo(difluoro)methyl group. This interaction can inhibit enzyme activity by forming stable complexes with the active site .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[Bromo(difluoro)methyl]-6-fluoro-1,3-benzoxazole is unique due to the presence of both a bromo(difluoro)methyl group and a fluoro substituent on the benzoxazole ring. This combination of functional groups imparts distinct chemical properties, making it valuable in various research applications.

Properties

Molecular Formula

C8H3BrF3NO

Molecular Weight

266.01 g/mol

IUPAC Name

2-[bromo(difluoro)methyl]-6-fluoro-1,3-benzoxazole

InChI

InChI=1S/C8H3BrF3NO/c9-8(11,12)7-13-5-2-1-4(10)3-6(5)14-7/h1-3H

InChI Key

AEJOFJKMNOQFOX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)OC(=N2)C(F)(F)Br

Origin of Product

United States

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